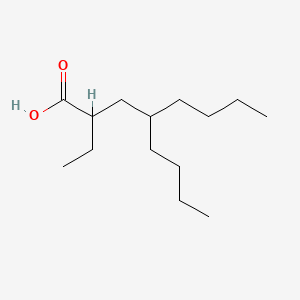
4-Butyl-2-ethyloctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-2-ethyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with a butyl group at the fourth position and an ethyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
4-Butyl-2-ethyloctanoic acid can be synthesized through several methods. One common approach involves the oxidation of corresponding alcohols or aldehydes. For instance, the oxidation of 4-butyl-2-ethyloctanol using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrolysis of esters or nitriles. The esterification of 4-butyl-2-ethyloctanol with acetic acid, followed by hydrolysis, is a feasible route. Additionally, the carboxylation of Grignard reagents derived from 4-butyl-2-ethyloctyl halides can also be employed .
化学反応の分析
Types of Reactions
4-Butyl-2-ethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or aldehydes under controlled conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The hydrogen atom of the carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acidic or basic catalysts for esterification and hydrolysis reactions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylic acids.
科学的研究の応用
4-Butyl-2-ethyloctanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of 4-butyl-2-ethyloctanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, influencing their activity. Additionally, the long carbon chain can interact with lipid membranes, affecting membrane fluidity and permeability .
類似化合物との比較
Similar Compounds
- 4-Butyl-2-ethylhexanoic acid
- 4-Butyl-2-ethylheptanoic acid
- 4-Butyl-2-ethylundecanoic acid
Uniqueness
4-Butyl-2-ethyloctanoic acid is unique due to its specific carbon chain length and the positioning of the butyl and ethyl groups. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications .
特性
分子式 |
C14H28O2 |
|---|---|
分子量 |
228.37 g/mol |
IUPAC名 |
4-butyl-2-ethyloctanoic acid |
InChI |
InChI=1S/C14H28O2/c1-4-7-9-12(10-8-5-2)11-13(6-3)14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |
InChIキー |
KZCVGIKIMLDNNH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)CC(CC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
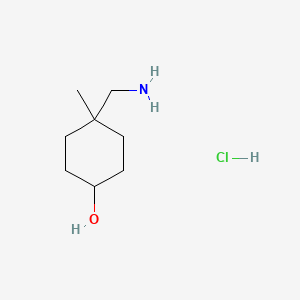
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
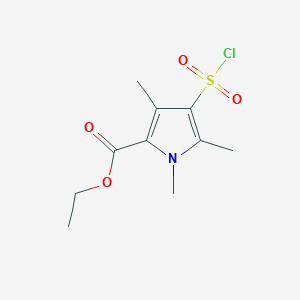
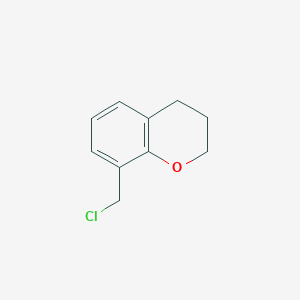
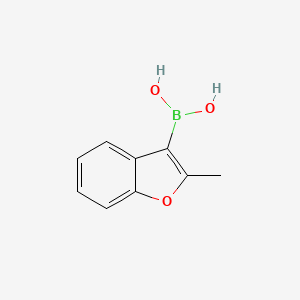
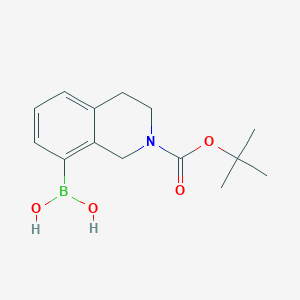
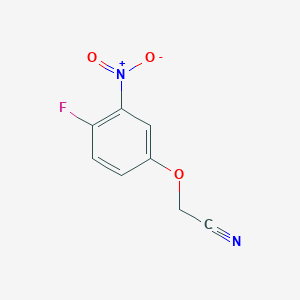
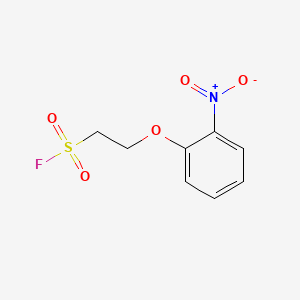
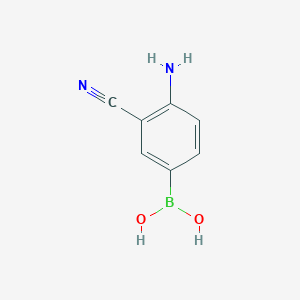
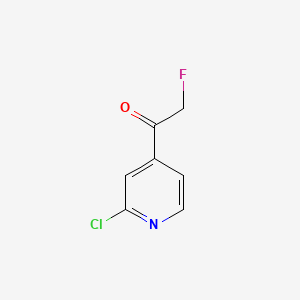
![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)
